molecular formula C18H16ClN3O2 B7715558 N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7715558
M. Wt: 341.8 g/mol
InChI Key: BKZPTMNYOFEVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP belongs to the family of opioid peptides and acts as a selective antagonist of the delta-opioid receptor.

Mechanism of Action

N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive antagonist of the delta-opioid receptor. It binds to the receptor and prevents the binding of endogenous ligands such as enkephalins and endorphins. This results in the inhibition of the downstream signaling pathways that are activated by the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the analgesic effects of delta-opioid receptor agonists, indicating its role as an antagonist. This compound has also been shown to inhibit the rewarding effects of drugs of abuse such as cocaine and morphine, indicating its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity for the delta-opioid receptor. This allows for specific targeting of this receptor without affecting other opioid receptors. However, one of the limitations of this compound is its relatively low potency compared to other delta-opioid receptor antagonists. This requires higher concentrations of this compound to achieve the desired effects, which can be a limiting factor in some experiments.

Future Directions

For the use of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide include the study of its role in mood regulation and the development of more potent and selective delta-opioid receptor antagonists.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzaldehyde with m-tolyl hydrazine to form 4-chloro-N-(m-tolyl)benzohydrazide. This compound is then reacted with ethyl 2-bromoacetate to form 4-chloro-N-(m-tolyl)-2-bromoacetanilide. The final step involves the reaction of 4-chloro-N-(m-tolyl)-2-bromoacetanilide with sodium azide to form this compound.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively used in scientific research to study the delta-opioid receptor. The delta-opioid receptor is a G protein-coupled receptor that is involved in the regulation of pain, mood, and addiction. This compound acts as a selective antagonist of the delta-opioid receptor and has been used to study the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

N-(4-chlorophenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-3-2-4-13(11-12)18-21-17(24-22-18)10-9-16(23)20-15-7-5-14(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZPTMNYOFEVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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